4-Fluoro-19-nortestosterone

概要

説明

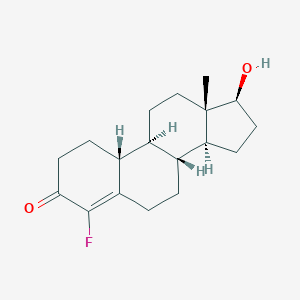

4-Fluoro-19-nortestosterone is a synthetic anabolic-androgenic steroid derived from 19-nortestosterone. It is characterized by the substitution of a fluorine atom at the fourth position of the steroid nucleus. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in both medical and research settings.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-19-nortestosterone typically involves the fluorination of 19-nortestosterone derivatives. One common method includes the treatment of 4,5-epoxy-19-nortestosterones with mineral acids in an organic solvent at room temperature. For example, 19-nortestosterone can be dissolved in methanol and treated with sodium hydroxide and hydrogen peroxide to form 4,5-epoxy-19-nortestosterone. This intermediate is then reacted with anhydrous hydrochloric acid in chloroform to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product suitable for pharmaceutical applications .

化学反応の分析

Types of Reactions: 4-Fluoro-19-nortestosterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to hydroxyl groups.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, each with distinct biological activities .

科学的研究の応用

Medical Imaging Applications

One of the notable applications of 4-Fluoro-19-nortestosterone is in the field of positron emission tomography (PET) imaging. The compound has been studied as a radiopharmaceutical for visualizing androgen receptors in prostate cancer.

Case Study: Prostate Cancer Imaging

In research involving rats, 16β-fluoromibolerone, a derivative of 19-nortestosterone, demonstrated significant prostate uptake compared to other androgen derivatives. This suggests that fluorinated compounds can effectively target androgen receptors in vivo, providing a non-invasive method for assessing tumor characteristics and treatment responses in prostate cancer patients .

Oncology Applications

This compound's ability to bind to androgen receptors makes it relevant in the treatment of hormone-dependent cancers. Its use in combination with other agents has been explored to enhance therapeutic efficacy.

Case Study: Combination Therapy

In clinical trials, the combination of this compound with other hormonal agents has shown promise in treating conditions like breast cancer and cachexia associated with cancer. The compound's selective action on androgen receptors may help mitigate side effects commonly associated with traditional therapies .

Hormonal Therapies

The compound is also being investigated for its potential use in hormonal therapies, particularly in male contraception and hormone replacement therapy.

Case Study: Male Contraception Trials

Clinical trials have evaluated the use of this compound as part of a regimen for male contraception. Results indicated that when combined with testosterone undecanoate, it effectively suppressed spermatogenesis while maintaining libido, showcasing its potential as a reversible contraceptive method .

Comparative Data Table

作用機序

4-Fluoro-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in protein synthesis and muscle growth. The fluorine substitution enhances the compound’s affinity for the androgen receptor, resulting in potent anabolic effects with minimal androgenic activity. The primary molecular targets include skeletal muscle cells and bone tissue .

類似化合物との比較

19-Nortestosterone (Nandrolone): A widely used anabolic steroid with similar anabolic properties but higher androgenic effects.

Fluorine-18-labeled androgens: These include compounds like 16 beta-fluorine-substituted testosterone and dihydrotestosterone, used in imaging studies for prostate cancer.

Uniqueness: 4-Fluoro-19-nortestosterone is unique due to its specific fluorine substitution, which enhances its anabolic properties while reducing androgenic effects. This makes it a valuable compound for therapeutic applications where muscle growth is desired without the side effects associated with high androgenic activity .

生物活性

4-Fluoro-19-nortestosterone (4F-19-NT) is a synthetic anabolic steroid derived from 19-nortestosterone, notable for its unique fluorine substitution at the 4-position. This modification can significantly alter its biological activity, receptor binding affinities, and potential therapeutic applications. This article delves into the biological activity of 4F-19-NT, including its mechanism of action, receptor interactions, and relevant case studies.

4F-19-NT acts primarily through androgen receptors (AR), similar to its parent compound, 19-nortestosterone. However, the introduction of fluorine alters its binding affinity and efficacy at various steroid hormone receptors.

-

Androgen Receptor Binding :

- The binding affinity of 4F-19-NT to AR has been shown to be comparable to that of testosterone and 19-nortestosterone, indicating significant androgenic activity. Studies suggest that the presence of the fluorine atom enhances receptor interaction, potentially increasing anabolic effects while reducing androgenic side effects .

- Progestin and Estrogen Receptors :

Biological Activity Data

The biological activity of 4F-19-NT can be summarized in the following table:

| Activity Type | Binding Affinity (nM) | Relative Potency |

|---|---|---|

| Androgen Receptor (AR) | Similar to Testosterone | High |

| Progestin Receptor (PR) | Low | ~1% of Progesterone |

| Estrogen Receptor (ER) | Low | ~3% of Estradiol |

Case Studies and Research Findings

- Anabolic Effects in Animal Models :

- Metabolism and Selectivity :

- Clinical Implications :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-19-nortestosterone, and how can purity be validated?

- Methodological Answer : Synthesis typically involves fluorination at the 4-position of a 19-nortestosterone backbone via electrophilic substitution or metal-mediated reactions. Post-synthesis, purity is validated using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities (<1% threshold). Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly verifying fluorine incorporation and absence of positional isomers .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

- Methodological Answer : Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are gold standards due to their sensitivity in detecting low-concentration metabolites. For structural elucidation, -NMR and X-ray crystallography (if crystalline forms are obtainable) provide definitive confirmation. Researchers must account for matrix effects (e.g., plasma proteins) by using isotope-labeled internal standards for quantification .

Q. What pharmacological properties distinguish this compound from non-fluorinated analogs?

- Methodological Answer : Fluorination at the 4-position enhances metabolic stability by reducing hepatic degradation. Comparative studies should measure androgenic/anabolic ratios using in vitro receptor binding assays (AR vs. GR) and in vivo models (e.g., Hershberger assay). Dose-response curves must be normalized to control groups to isolate fluorination-specific effects .

Advanced Research Questions

Q. How can researchers address discrepancies in reported receptor-binding affinities of this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, ligand concentration ranges). To mitigate:

- Standardize protocols : Use WHO-recommended cell lines (e.g., HEK-293 for AR transfection).

- Statistical reconciliation : Apply meta-analysis tools (e.g., random-effects models) to aggregate data, accounting for inter-study variance .

- Control for enantiomeric purity : Fluorinated steroids may exhibit stereoselective binding; chiral HPLC should verify enantiomer ratios .

Q. What strategies differentiate this compound from its positional isomers (e.g., 6-fluoro derivatives) in complex mixtures?

- Methodological Answer :

- Chromatographic separation : Optimize reverse-phase HPLC gradients with fluorinated mobile phases to enhance isomer resolution.

- Tandem MS/MS : Monitor unique fragmentation patterns (e.g., m/z shifts specific to 4-fluoro substitution).

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and vibrational spectra for isomer discrimination .

Q. How can in vivo metabolic pathways of this compound be mapped while minimizing confounding variables?

- Methodological Answer :

- Isotopic labeling : Use - or -labeled analogs to track metabolites via MS.

- Bile-duct cannulation models : In rodents, this allows direct collection of Phase I/II metabolites, bypassing enterohepatic recirculation.

- Enzyme inhibition : Co-administer CYP3A4/5 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Q. What experimental designs control for off-target effects in studies evaluating this compound’s anabolic activity?

- Methodological Answer :

- Sham-operated controls : Essential in castration-replacement models to isolate steroid-specific effects.

- Dual-luciferase reporters : Quantify AR transactivation while normalizing for non-specific transcriptional noise.

- Cross-reactivity screens : Test against related receptors (e.g., progesterone, glucocorticoid) using radioligand displacement assays .

Q. Data Management & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Stepwise protocols : Include exact molar ratios, reaction times, and purification gradients (e.g., HPLC conditions).

- Raw data archiving : Deposit NMR/MS spectra in FAIR-aligned repositories (e.g., Chemotion) with unique DOIs .

- Batch variability reporting : Publish coefficient of variation (CV) for ≥3 independent syntheses .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

- Power analysis : Pre-determine sample sizes to achieve 80% power for EC/IC comparisons .

Q. Ethical & Regulatory Considerations

Q. How can researchers ensure compliance with anti-doping regulations when studying this compound?

- Methodological Answer :

- Metabolite screening : Adhere to WADA’s Technical Document (TD2021MRPL) thresholds for 19-norandrosterone detection.

- hCG testing : Exclude pregnant participants and validate assays for human chorionic gonadotropin (hCG <5 mIU/mL) to avoid false positives .

- Ethics oversight : Submit protocols to institutional review boards (IRBs) for hormonal manipulation studies .

特性

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-fluoro-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h10-12,14,16,21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUHHFFZDPMQQM-YGRHGMIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940296 | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881-31-8 | |

| Record name | 4-Fluoro-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-17-hydroxyestr-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。